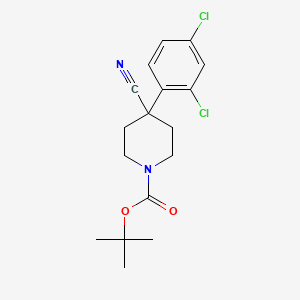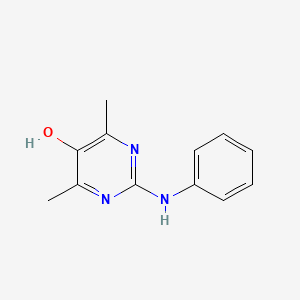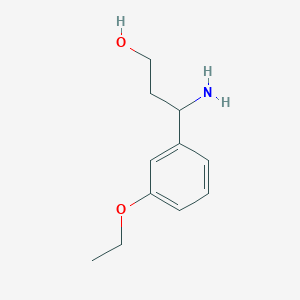
1-Boc-4-cyano-4-(2,4-dichlorophenyl)-piperidine
Overview
Description
1-Boc-4-cyano-4-(2,4-dichlorophenyl)-piperidine, also known as Boc-DCCP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Boc-DCCP is a piperidine derivative that has a Boc-protecting group attached to the nitrogen atom and a cyano group attached to the 4-position of the piperidine ring. The compound is also substituted with two chlorine atoms at the 2,4-positions of the phenyl ring.
Mechanism of Action
The mechanism of action of 1-Boc-4-cyano-4-(2,4-dichlorophenyl)-piperidine is not well understood. However, it is believed that the cyano group attached to the piperidine ring may play a role in the compound's biological activity.
Biochemical and Physiological Effects:
1-Boc-4-cyano-4-(2,4-dichlorophenyl)-piperidine has been shown to exhibit various biochemical and physiological effects in vitro. The compound has been reported to have inhibitory activity against dopamine D2 receptors, which are implicated in schizophrenia and other psychiatric disorders. 1-Boc-4-cyano-4-(2,4-dichlorophenyl)-piperidine has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Advantages and Limitations for Lab Experiments
1-Boc-4-cyano-4-(2,4-dichlorophenyl)-piperidine has several advantages for use in lab experiments. The compound is readily available and relatively easy to synthesize. It has also been shown to exhibit potent biological activity in vitro. However, the compound's limitations include its poor solubility in water and its potential toxicity.
Future Directions
There are several future directions for research on 1-Boc-4-cyano-4-(2,4-dichlorophenyl)-piperidine. One potential direction is the development of novel therapeutic agents based on the compound's structure. Another direction is the investigation of the compound's mechanism of action and its potential applications in various disease states. Additionally, further research is needed to evaluate the compound's safety and toxicity in vivo.
Scientific Research Applications
1-Boc-4-cyano-4-(2,4-dichlorophenyl)-piperidine has been used in various scientific research applications, including medicinal chemistry, drug discovery, and organic synthesis. The compound has been used as a key intermediate in the synthesis of various bioactive compounds, including antipsychotic agents and anti-inflammatory agents.
properties
IUPAC Name |
tert-butyl 4-cyano-4-(2,4-dichlorophenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N2O2/c1-16(2,3)23-15(22)21-8-6-17(11-20,7-9-21)13-5-4-12(18)10-14(13)19/h4-5,10H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGNYYHZWGUONW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678150 | |
| Record name | tert-Butyl 4-cyano-4-(2,4-dichlorophenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-cyano-4-(2,4-dichlorophenyl)-piperidine | |
CAS RN |
216311-18-1 | |
| Record name | tert-Butyl 4-cyano-4-(2,4-dichlorophenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-{4-[(Pyridin-4-yl)oxy]phenyl}methanamine](/img/structure/B1502707.png)








